N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine

lipophilicity logP ADME

SAR studies on benzothiazole-based kinase inhibitors or carbonic anhydrase probes often face uncontrolled variables when using the 6-methyl analog. This compound provides the precise 6-methylthio substitution needed for accurate structure-activity comparisons. • XLogP3 2.9 vs. 2.8 for the 6-methyl analog enables deliberate lipophilicity tuning for CNS permeability. • Extra HBA site from methylthio sulfur allows probing of metal-binding interactions in carbonic anhydrase active sites. • Altered Hammett σp of the 6-SMe group supports structure-property studies in fluorescent sensors/chelators. • Pure 6-substituted isomer essential for unambiguous kinase hinge region mapping.

Molecular Formula C11H12N2O2S2
Molecular Weight 268.4 g/mol
CAS No. 1352999-55-3
Cat. No. B1426625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine
CAS1352999-55-3
Molecular FormulaC11H12N2O2S2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2)SC
InChIInChI=1S/C11H12N2O2S2/c1-13(6-10(14)15)11-12-8-4-3-7(16-2)5-9(8)17-11/h3-5H,6H2,1-2H3,(H,14,15)
InChIKeyCZTDVFUKPUINPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine Structural Identity


N-Methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine (CAS 1352999-55-3) is a synthetic benzothiazole–glycine conjugate featuring an N-methylated glycine moiety and a methylthio substituent at the 6-position of the benzothiazole ring [1]. With a molecular formula of C11H12N2O2S2 and a molecular weight of 268.4 g/mol, this compound is primarily supplied as a research chemical (typical purity ≥95%) . The methylthio group distinguishes it from the more common 6-methyl benzothiazole analogs and influences key physicochemical properties such as lipophilicity and hydrogen-bond acceptor capacity [1].

6-Methylthio substituent creates distinct lipophilicity and hydrogen-bond acceptor profile
Physicochemical SAR probe for logP, H-bonding, and conformational flexibility studies
Defined purity grade supports reproducible structure–activity comparisons

Analog Substitution Risk: N-Methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine


The seemingly minor 6-methylthio → 6-methyl substitution (CAS 1352999-99-5) or methylthio positional isomerism (4- vs 6-; CAS 1352999-41-7) produces compounds that differ quantitatively in computed logP, hydrogen-bond acceptor count, and topological polar surface area [1]. These differences translate into altered chromatographic retention, solubility profiles, and ligand–protein interaction potentials that cannot be assumed equivalent without direct comparative bioassay data [1][2]. For structure–activity relationship (SAR) studies requiring precise modulation of lipophilicity or electron-donating capacity at the benzothiazole 6-position, generic replacement with the methyl analog or the 4-methylthio isomer introduces uncontrolled physico-chemical variables that may confound biological interpretation.

6-Methyl Analog

Replacement with the 6-methyl derivative alters logP, HBA count, and chromatographic retention; may confound SAR interpretation.

4-Methylthio Isomer

Regioisomeric substitution shifts the pharmacophore vector and electrostatic distribution; cannot be assumed equivalent without structure-specific validation.

Differentiation Data: N-Methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine vs. Analogs


Lipophilicity: 6-Methylthio vs. 6-Methyl Analog

The computed XLogP3 value for the 6-methylthio target compound (2.9) is 0.1 log-unit higher than that of the 6-methyl analog (2.8) [1]. Although the absolute difference is modest, it reflects the greater hydrophobic surface contributed by the divalent sulfur atom and consistently predicts increased membrane permeability and plasma protein binding [1][2].

XLogP3 Difference
Computed
2.9 vs 2.8
Supports lipophilicity-based property screening
Δ0.1 log unit; XLogP3 algorithm
lipophilicity logP ADME physicochemical profiling

Hydrogen-Bond Acceptor Capacity

The 6-methylthio compound possesses six hydrogen-bond acceptor (HBA) sites, compared to five for the 6-methyl analog [1]. This additional HBA site arises from the divalent sulfur atom in the methylthio group, which can engage in weak but directionally significant S···H–N/O interactions that are absent in the carbon-only methyl substituent [2].

HBA Count
Computed
6 vs 5
May influence solubility and polar interaction potential
+1 HBA site from divalent sulfur
hydrogen bonding solubility target engagement molecular recognition

Molecular Flexibility: Rotatable Bond Count

The target compound has a rotatable bond count of 4, whereas the 6-methyl comparator has 3 rotatable bonds [1]. The additional rotatable bond arises from the C–S–CH3 linkage, which introduces greater conformational freedom. This difference could affect entropic penalties upon binding and crystallization behavior [1].

Rotatable Bonds
Computed
4 vs 3
May affect conformational flexibility and binding entropy
+1 bond from C–S–CH3 linkage
conformational analysis entropy molecular flexibility ligand design

Electronic Modulation: Hammett Sigma of Methylthio

The 6-methylthio group exerts a weaker electron-donating resonance effect (Hammett σp ≈ –0.07 for –SCH3) compared to the 6-methyl group (σp ≈ –0.17 for –CH3) [1]. Although direct Hammett measurements for the glycine conjugates have not been published, the known substituent constants imply that the 6-methylthio analog will exhibit a distinct electronic profile at the benzothiazole core, affecting both electrophilic aromatic substitution reactivity and charge-transfer interactions in biological targets.

Hammett σp (SMe)
Class-level inference
–0.07 (est.) vs –0.17
Supports electronic modulation profiling review
Extrapolated from literature; compound-specific data needed
electronic effects Hammett constants SAR reactivity

Positional Isomerism: 6- vs. 4-Methylthio

The 6-methylthio substitution positions the sulfur-containing group para to the benzothiazole nitrogen in ring position 3, whereas the 4-methylthio isomer (CAS 1352999-41-7) places it ortho [1]. This regiochemical difference profoundly impacts molecular shape and electrostatic potential distribution. While direct comparative bioactivity data are unavailable, the 6-substituted isomer is expected to present a different vector of hydrophobic bulk, which is critical when the benzothiazole ring is used as a core in kinase inhibitors or GPCR ligands [1].

6- vs 4-SMe Isomer
Class-level inference
6-position (para to N)
Regioisomeric vector may alter shape complementarity
Structural model; direct bioassay data unavailable
positional isomer regiochemistry SAR shape complementarity

Key Applications of N-Methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine


CNS Penetration SAR Studies

When a benzothiazole–glycine series is being optimized for CNS target engagement, the 0.1-unit higher XLogP3 of the 6-methylthio analog provides a deliberate nudge toward the lipophilicity range associated with passive blood–brain barrier permeability [1]. Researchers can use this compound to explore whether the incremental logP increase translates into improved brain-to-plasma ratios, while directly comparing it under identical assay conditions with the 6-methyl congener [1].

Carbonic Anhydrase Isoform Selectivity Tuning

The extra HBA site conferred by the methylthio sulfur may form weak polar contacts with the zinc-bound water network in carbonic anhydrase active sites [1]. This compound is suitable for isoform selectivity profiling (hCA I, II, V, XIII) where subtle differences in HBA count have been shown to shift inhibition constants in related benzothiazole–amino acid conjugates [2].

Metal-Chelation and Sensor Design

The altered Hammett σp of the 6-SMe group makes this compound a valuable candidate for structure–property relationship studies in fluorescent sensors or chelating agents where electron density at the benzothiazole ring influences metal-binding affinity and emission wavelength [1]. The 6-methyl analog cannot replicate this electronic effect.

Kinase Hinge-Binder Regioisomer Library

Kinase inhibitors frequently employ benzothiazole as a hinge-binding scaffold. The 6-methylthio isomer presents a unique hydrophobic vector that can be contrasted with the 4-methylthio isomer to map the steric tolerance of the kinase hinge region [1]. Procuring the pure 6-substituted isomer is essential for unambiguous interpretation of crystallographic or biochemical displacement data [1].

Application
Selection Property
Validation Focus
CNS penetration SAR studies
XLogP3 lipophilicity profile
Brain-to-plasma ratio comparison across analogs
Carbonic anhydrase isoform profiling
HBA count and polar contact potential
Isoform-specific inhibition constant review
Metal-chelator or sensor design
Electronic modulation by 6-SMe group
Metal-binding affinity and emission screening
Kinase hinge-binder regioisomer library
6-substituted regioisomeric identity
Kinase hinge region steric tolerance mapping
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